2,3-Dichloro-6-(trifluoromethyl)benzoic acid

Catalog No.
S730357
CAS No.
25922-43-4
M.F
C8H3Cl2F3O2
M. Wt
259.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-6-(trifluoromethyl)benzoic acid

CAS Number

25922-43-4

Product Name

2,3-Dichloro-6-(trifluoromethyl)benzoic acid

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzoic acid

Molecular Formula

C8H3Cl2F3O2

Molecular Weight

259.01 g/mol

InChI

InChI=1S/C8H3Cl2F3O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15)

InChI Key

BHQKUOSDTCYXEE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)Cl)Cl

Synthesis of Trifluoromethylpyridines

    Scientific Field: Agrochemical and Pharmaceutical Industries

    Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, including 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used in the agrochemical and pharmaceutical industries.

    Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Synthesis of 1,3,4-Oxadiazole Derivatives

2,3-Dichloro-6-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C8H3Cl2F3O2C_8H_3Cl_2F_3O_2 and a molecular weight of approximately 259.01 g/mol. This compound features two chlorine atoms and a trifluoromethyl group attached to a benzoic acid structure, giving it unique chemical properties. It is characterized by a melting point range of 93°C to 96°C, making it relatively stable under standard conditions .

Typical of carboxylic acids and halogenated compounds:

  • Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.
  • Reduction: Can be reduced to form corresponding alcohols or amines.
  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles in reactions such as hydrolysis or aminolysis.

These reactions are crucial for synthesizing derivatives that may possess enhanced biological or chemical properties.

The biological activity of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid has been explored in various studies. It has shown potential herbicidal activity, particularly against certain weed species. The compound's structural characteristics contribute to its effectiveness as an herbicide by inhibiting specific biochemical pathways in plants . Additionally, its fluorinated structure suggests potential applications in pharmaceuticals, although specific therapeutic effects require further investigation.

Several methods exist for synthesizing 2,3-Dichloro-6-(trifluoromethyl)benzoic acid:

  • Halogenation of Benzoic Acid: Starting from benzoic acid, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine atoms at the 2 and 3 positions.
  • Trifluoromethylation: The trifluoromethyl group can be introduced via methods such as the use of trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.
  • Multi-step Synthesis: A combination of halogenation and functional group transformations can also yield this compound from simpler aromatic precursors .

2,3-Dichloro-6-(trifluoromethyl)benzoic acidTwo Cl atoms, one trifluoromethyl groupHerbicide, chemical intermediate2,4-Dichlorobenzoic AcidTwo Cl atomsHerbicideTrifluoroacetic AcidOne trifluoromethyl groupOrganic synthesis reagentChlorobenzoic AcidsVarying Cl substitutionsPharmaceuticals, agrochemicals

The uniqueness of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid lies in its specific combination of halogenated substituents and their spatial arrangement on the benzoic acid framework, which enhances its biological activity compared to other similar compounds.

Interaction studies involving 2,3-Dichloro-6-(trifluoromethyl)benzoic acid focus on its effects on biological systems, particularly regarding its herbicidal properties. Research indicates that it may interfere with metabolic pathways in target plants, leading to growth inhibition. Further studies are necessary to understand its interactions at the molecular level, including binding affinities and mechanisms of action within plant systems .

Similar compounds include:

  • 2,4-Dichlorobenzoic Acid: Contains two chlorine atoms but lacks the trifluoromethyl group; primarily used as a herbicide.
  • Trifluoroacetic Acid: A simpler structure with only one trifluoromethyl group; used as a reagent in organic synthesis.
  • Chlorobenzoic Acids: General class of compounds with varying chlorine substitutions; used in diverse applications including pharmaceuticals and agrochemicals.

Comparison Table

Compound NameStructure Characteristics

XLogP3

3.6

Wikipedia

2,3-Dichloro-6-(trifluoromethyl)benzoic acid

Dates

Last modified: 08-15-2023

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